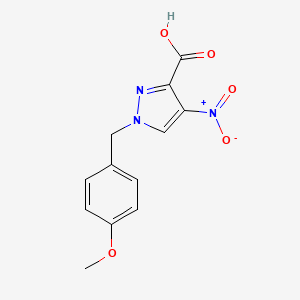
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenylmethyl group and a nitro group
準備方法
The synthesis of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring is performed using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.
Attachment of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring with a suitable methoxyphenylmethyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxylic acid group can be hydrolyzed to form the corresponding carboxylate salt under basic conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, nucleophiles, and bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylate salts.
科学的研究の応用
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and as a ligand in the development of new catalysts.
作用機序
The mechanism of action of 1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxyphenylmethyl group can enhance binding affinity to target proteins.
類似化合物との比較
1-(4-Methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound also features a methoxyphenyl group but has a triazole ring instead of a pyrazole ring.
1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
825619-25-8 |
|---|---|
分子式 |
C12H11N3O5 |
分子量 |
277.23 g/mol |
IUPAC名 |
1-[(4-methoxyphenyl)methyl]-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H11N3O5/c1-20-9-4-2-8(3-5-9)6-14-7-10(15(18)19)11(13-14)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
InChIキー |
SRSVRMAMDRRJJO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













